tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate
Description
Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate is a complex organic compound that features a tert-butyl group, a chloro and fluoro substituent, and an oxolane-2-carbonyl group
Properties
IUPAC Name |
tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO4/c1-16(2,3)23-15(21)12-9(18)6-7-10(13(12)17)19-14(20)11-5-4-8-22-11/h6-7,11H,4-5,8H2,1-3H3,(H,19,20)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMDSCDEPFRCS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)NC(=O)C2CCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)NC(=O)[C@H]2CCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoate core: The benzoate core is synthesized through a series of reactions, including halogenation and nitration, to introduce the chloro and fluoro substituents.
Introduction of the oxolane-2-carbonyl group: This step involves the reaction of the benzoate core with an oxolane-2-carbonyl chloride in the presence of a base to form the desired ester linkage.
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoate core.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-6-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate: This compound is unique due to the presence of both chloro and fluoro substituents, as well as the oxolane-2-carbonyl group.
Tert-butyl 2-chloro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.
Tert-butyl 2-fluoro-3-[[(2R)-oxolane-2-carbonyl]amino]benzoate:
Uniqueness
The combination of chloro and fluoro substituents, along with the oxolane-2-carbonyl group, imparts unique chemical and physical properties to this compound. These properties make it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
